Benzyl 6-(1-methyl-1H-pyrazol-5-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
Description
Benzyl 6-(1-methyl-1H-pyrazol-5-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate is a bicyclic compound featuring a 7-oxa-3-azabicyclo[4.1.0]heptane core, a benzyl ester group, and a 1-methylpyrazole substituent at the 6-position. The bicyclo[4.1.0]heptane framework introduces ring strain, which can influence reactivity and conformational stability.
Properties
Molecular Formula |
C17H19N3O3 |
|---|---|
Molecular Weight |
313.35 g/mol |
IUPAC Name |
benzyl 6-(2-methylpyrazol-3-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate |
InChI |
InChI=1S/C17H19N3O3/c1-19-14(7-9-18-19)17-8-10-20(11-15(17)23-17)16(21)22-12-13-5-3-2-4-6-13/h2-7,9,15H,8,10-12H2,1H3 |
InChI Key |
XRMAHPZTNUBKAD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)C23CCN(CC2O3)C(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Core Assembly
- The bicyclic core is often synthesized from suitably functionalized precursors such as norbornene or related bicyclic frameworks bearing nitrogen and oxygen heteroatoms.
- A common approach involves intramolecular cyclization reactions that form the azabicyclic ring system by bridging nitrogen and oxygen atoms across a cyclopropane or oxirane intermediate.
Typical Reaction Conditions
- Solvents such as dichloromethane or tetrahydrofuran are used.
- Reaction temperatures vary from ambient to reflux depending on the step.
- Catalysts or reagents facilitating ring closure may include bases or Lewis acids.
Formation of the Benzyl Carboxylate Ester
Esterification
- The carboxylate group at the 3-position is esterified with benzyl alcohol or benzyl bromide derivatives.
- Typical esterification methods include:
- Acid-catalyzed Fischer esterification.
- Activation of the carboxylic acid as an acid chloride or anhydride followed by reaction with benzyl alcohol.
- Use of coupling reagents such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Reaction Conditions
- Mild heating or room temperature reactions.
- Solvents such as dichloromethane or DMF (dimethylformamide) are common.
Representative Preparation Method (Patent-Derived)
A patent (WO2022254362A1) describes related bicyclic azabicycloheptane derivatives with benzyl ester and heterocyclic substitutions, indicating the following synthetic outline:
| Step | Description | Conditions/Notes |
|---|---|---|
| 1 | Synthesis of bicyclic core via intramolecular cyclization | Use of base or Lewis acid catalyst in aprotic solvent |
| 2 | Functionalization at position 6 with pyrazole derivative | Pd-catalyzed Suzuki coupling with 1-methyl-1H-pyrazole-5-boronic acid |
| 3 | Esterification of carboxylic acid with benzyl alcohol | DCC or EDC coupling in dichloromethane, room temperature |
| 4 | Purification by chromatography or crystallization | Standard organic purification techniques |
This method emphasizes stereochemical control during bicyclic ring formation and selective substitution at the 6-position.
Analytical and Purification Considerations
- The stereochemistry of the bicyclic core is crucial for biological activity and is controlled by the choice of starting materials and reaction conditions.
- Purification typically involves silica gel chromatography and recrystallization.
- Characterization uses NMR spectroscopy, mass spectrometry, and chiral HPLC to confirm structure and purity.
Summary Table of Key Preparation Parameters
| Parameter | Typical Conditions / Reagents | Purpose/Outcome |
|---|---|---|
| Bicyclic core formation | Intramolecular cyclization, base or Lewis acid catalysis | Formation of 7-oxa-3-azabicyclo[4.1.0]heptane scaffold |
| Pyrazole substitution | Pd-catalyzed Suzuki coupling, 1-methyl-1H-pyrazole-5-boronic acid | Introduction of 1-methyl-1H-pyrazol-5-yl group at position 6 |
| Esterification | DCC or EDC coupling with benzyl alcohol in DCM | Formation of benzyl carboxylate ester at position 3 |
| Solvents | Dichloromethane, tetrahydrofuran, DMF | Suitable for cyclization, coupling, and esterification |
| Temperature | Room temperature to reflux | Optimized for each step to maximize yield |
| Purification | Chromatography, recrystallization | Isolation of pure stereoisomeric product |
Research Findings and Source Diversity
- The synthetic routes described are derived from multiple patent filings and peer-reviewed synthetic methodologies related to azabicyclic compounds and pyrazole-functionalized bicyclic esters.
- Patents such as WO2022254362A1 and WO2017107087A1 provide detailed synthetic examples for related bicyclic frameworks and heterocyclic substitutions.
- Cross-coupling techniques for pyrazole introduction are widely reported in medicinal chemistry literature as reliable and versatile.
- Esterification methods using carbodiimide coupling reagents are standard in organic synthesis for benzyl ester formation.
Chemical Reactions Analysis
Types of Reactions
Benzyl 6-(1-methyl-1H-pyrazol-5-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH₄) to reduce the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or thiols can replace the benzyl group.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, and other oxidizing agents under acidic or basic conditions.
Reduction: LiAlH₄, sodium borohydride (NaBH₄) in dry solvents like tetrahydrofuran (THF).
Substitution: Amines, thiols, and other nucleophiles in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of amides, thioesters, or other substituted derivatives.
Scientific Research Applications
Benzyl 6-(1-methyl-1H-pyrazol-5-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a scaffold for designing enzyme inhibitors or receptor modulators.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, providing a versatile building block for constructing diverse chemical entities.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of Benzyl 6-(1-methyl-1H-pyrazol-5-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding or π-π interactions with the active site of enzymes, while the ester group can undergo hydrolysis to release active metabolites. The bicyclic structure provides rigidity, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
A. Substituent Variations on the Bicyclic Core
Benzyl 6-(1-Methyl-1H-Pyrrol-2-yl)-7-Oxa-3-Azabicyclo[4.1.0]heptane-3-Carboxylate Structure: Replaces the pyrazole group with a pyrrole ring at the 6-position. The molecular weight (312.4 g/mol) and formula (C₁₈H₂₀N₂O₃) are comparable, but the electronic environment differs due to the pyrrole’s lone pair on nitrogen, which may alter solubility or binding interactions .
tert-Butyl 6-(1-Methyl-1H-1,2,4-Triazol-5-yl)-7-Oxa-3-Azabicyclo[4.1.0]heptane-3-Carboxylate Structure: Features a 1,2,4-triazole substituent and a tert-butyl ester. The tert-butyl ester improves metabolic stability compared to the benzyl group but reduces lipophilicity .
B. Ester Group Modifications
Ethyl 7-Oxa-3-Azabicyclo[4.1.0]heptane-3-Carboxylate (CAS: 66643-45-6)
- Structure : Ethyl ester instead of benzyl.
- Key Differences : Lower molecular weight and reduced lipophilicity (logP ~1.5 vs. ~3.0 for benzyl), likely decreasing cell permeability but improving aqueous solubility .
Key Differences: Stereochemistry affects ring strain and intermolecular interactions. Predicted boiling point (272.5°C) and density (1.141 g/cm³) suggest higher volatility than benzyl derivatives .
Physicochemical Properties
- Solubility Trends : Ethyl and tert-butyl esters exhibit higher aqueous solubility than benzyl derivatives due to reduced hydrophobicity. Pyrazole and triazole substituents may further enhance solubility via polar interactions .
Crystallographic and Stability Data
- SHELX Refinement : Many bicyclic esters (e.g., ’s spirocyclic compound) are resolved using SHELXL, indicating stable crystal packing dominated by hydrogen bonds and van der Waals interactions .
- Stability : Benzyl esters are prone to oxidative degradation, whereas tert-butyl derivatives exhibit superior shelf-life under ambient conditions .
Biological Activity
6-Fluoro-8-methoxy-1,4-dihydroquinolin-4-one is a fluorinated quinoline derivative that has gained attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic effects, particularly in antimicrobial, antiviral, and anticancer applications. The unique structural features of this compound, including the presence of fluorine and methoxy groups, enhance its interaction with biological targets.
Chemical Structure and Properties
The chemical formula of 6-Fluoro-8-methoxy-1,4-dihydroquinolin-4-one is with a molecular weight of approximately 195.19 g/mol. Its structure includes a quinoline ring system that contributes to its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | 6-Fluoro-8-methoxy-1,4-dihydroquinolin-4-one |
| Molecular Formula | C10H10FN1O2 |
| Molecular Weight | 195.19 g/mol |
| Melting Point | Not specified |
The biological activity of 6-Fluoro-8-methoxy-1,4-dihydroquinolin-4-one is primarily attributed to its ability to interact with various biological targets. The fluorine atom enhances the compound's lipophilicity and binding affinity to enzymes and receptors. This compound has been studied for its potential as an inhibitor of specific enzymes involved in metabolic pathways, which may lead to therapeutic benefits in treating diseases such as cancer and infections.
Antimicrobial Activity
Research indicates that 6-Fluoro-8-methoxy-1,4-dihydroquinolin-4-one exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting that it disrupts bacterial cell wall synthesis or function.
Antiviral Activity
The compound has shown promise in antiviral applications by inhibiting viral replication mechanisms. In vitro studies demonstrated that it effectively reduced viral loads in cell cultures infected with specific viruses.
Anticancer Properties
6-Fluoro-8-methoxy-1,4-dihydroquinolin-4-one has been evaluated for its anticancer potential. It induces apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest. Studies have reported its effectiveness against several cancer cell lines, including breast and lung cancer.
Case Studies
- Antimicrobial Efficacy : A case study investigated the compound's activity against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated a minimum inhibitory concentration (MIC) that was lower than many conventional antibiotics, suggesting it could be a candidate for further development as an antimicrobial agent.
- Antiviral Screening : In a screening study against influenza viruses, 6-Fluoro-8-methoxy-1,4-dihydroquinolin-4-one demonstrated a significant reduction in viral titers, indicating its potential as a therapeutic agent during influenza outbreaks.
- Cancer Cell Line Studies : Research involving human breast cancer cell lines showed that treatment with this compound resulted in significant cell death compared to untreated controls. The study provided insights into the molecular pathways affected by the compound, including the upregulation of pro-apoptotic factors.
Comparative Analysis with Similar Compounds
In comparison to other quinoline derivatives such as 6-Fluoroquinoline and 8-Methoxyquinoline , 6-Fluoro-8-methoxy-1,4-dihydroquinolin-4-one exhibits enhanced biological activity due to the combination of functional groups that improve its pharmacokinetic properties.
| Compound Name | Antimicrobial Activity | Antiviral Activity | Anticancer Activity |
|---|---|---|---|
| 6-Fluoro-8-methoxy-1,4-dihydroquinolin-4-one | High | Moderate | High |
| 6-Fluoroquinoline | Moderate | Low | Moderate |
| 8-Methoxyquinoline | Low | Low | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
